
1-((1-Aminocyclohexyl)methyl)-3-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-Aminocyclohexyl)methyl)-3-propylurea is an organic compound that features a cyclohexyl ring with an amino group, a propyl chain, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-Aminocyclohexyl)methyl)-3-propylurea typically involves the reaction of 1-aminocyclohexylmethanol with propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of 1-aminocyclohexylmethanol: This intermediate is synthesized by the reduction of 1-aminocyclohexanone using a reducing agent such as sodium borohydride.
Reaction with propyl isocyanate: The 1-aminocyclohexylmethanol is then reacted with propyl isocyanate to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 1-((1-Aminocyclohexyl)methyl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group or the urea moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Substituted urea derivatives.
科学的研究の応用
1-((1-Aminocyclohexyl)methyl)-3-propylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which 1-((1-Aminocyclohexyl)methyl)-3-propylurea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group and urea moiety can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes.
類似化合物との比較
- 1-aminocyclohexylmethanol
- 1-aminocyclohexanone
- Propylurea
Comparison: 1-((1-Aminocyclohexyl)methyl)-3-propylurea is unique due to the presence of both a cyclohexyl ring and a urea moiety, which confer specific chemical and biological properties
特性
分子式 |
C11H23N3O |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
1-[(1-aminocyclohexyl)methyl]-3-propylurea |
InChI |
InChI=1S/C11H23N3O/c1-2-8-13-10(15)14-9-11(12)6-4-3-5-7-11/h2-9,12H2,1H3,(H2,13,14,15) |
InChIキー |
XOPXVMVFEDDLGG-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)NCC1(CCCCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


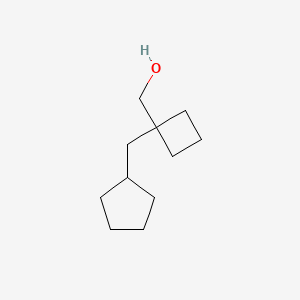


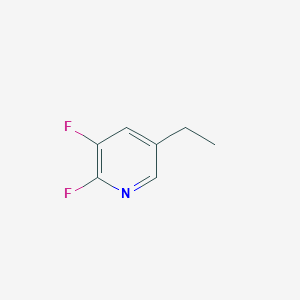
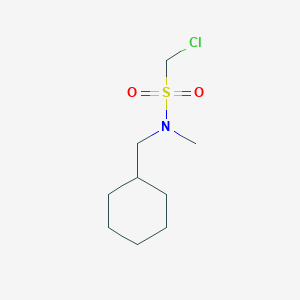
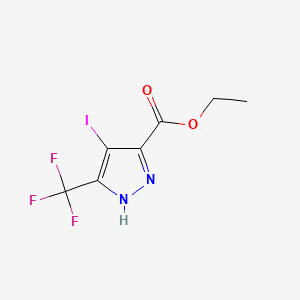
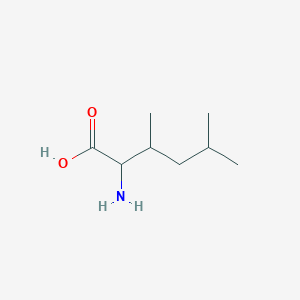
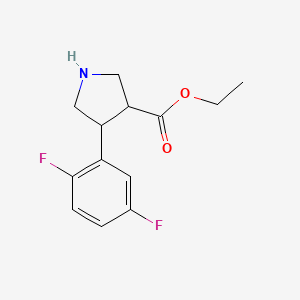
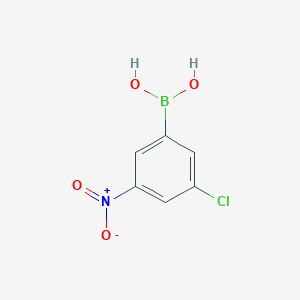
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B13626380.png)

![Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)


